(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
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Overview
Description
“(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C20H15ClN2O6S . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen . The compound also contains a chlorobenzylidene group and a propanamido group .Scientific Research Applications
Anticancer Applications
Thiazolidinones containing the benzothiazole moiety, similar in structure to the compound , have shown anticancer activities against various cancer cell lines. The synthesis of novel 4-thiazolidinones and their evaluation revealed significant anticancer activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Among the compounds tested, specific derivatives were found to be highly active, suggesting the potential of such compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Antimicrobial and Antibacterial Activities
A series of new (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides were synthesized and tested for antimicrobial, antitubercular, and antiviral activities. Several compounds exhibited good antibacterial activity against E. coli and S. aureus, and some displayed antifungal activity against C. albicans. However, none were active against HIV-1, indicating selective antimicrobial properties (Shaikh, Patel, Sanna, Busonera, la Colla, & Rajani, 2015).
Another study focused on the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These derivatives showed generally antibacterial activity against Gram-positive bacterial strains, indicating the potential for developing new antibacterial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activity. Given the interest in thiazolidine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.
Properties
IUPAC Name |
4-[3-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O6S/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCWRCVRBGHAPZ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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